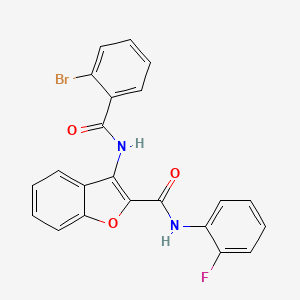

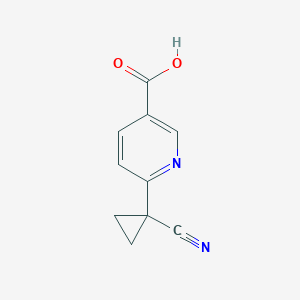

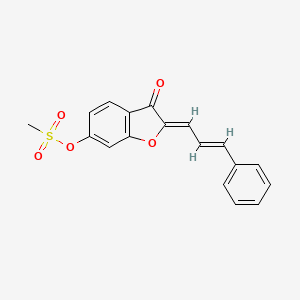

3-(2-bromobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2-bromobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide, commonly known as BB-2, is a synthetic compound that belongs to the class of benzofuran derivatives. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. BB-2 is known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties.

Applications De Recherche Scientifique

Crystallography and Molecular Structure

Research on related benzamide compounds has focused on understanding their crystal structures to elucidate their physical and chemical properties. For example, the crystal structures of three N-[2-(trifluoromethyl)phenyl]benzamides, including a 3-bromobenzamide, have been reported, showing different dihedral angles between the benzene rings which could influence their reactivity and interaction with biological targets (Suchetan et al., 2016).

Synthesis and Biological Activity

A series of novel coumarin-3-carboxamide derivatives, structurally related to 3-(2-bromobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide, were synthesized and evaluated for their biological activities. These compounds showed potential to inhibit the growth of cancer cells, indicating the role of the benzamide functionality in anticancer activity (Phutdhawong et al., 2021).

Organic Synthesis Techniques

In the realm of organic synthesis, research has developed methods to synthesize highly functionalized benzofuran-2-carboxamides via the Ugi four-component reaction followed by microwave-assisted Rap–Stoermer reaction. This technique enables the creation of a diverse collection of benzofuran-2-carboxamides, showcasing the versatility of related compounds in synthesis (Han et al., 2014).

Pharmacological Applications

Related benzamide compounds have been investigated for their pharmacological potential. For instance, benzothiophene carboxamide derivatives, including a bromo-benzothiophene carboxamide, have been identified as potent inhibitors of Plasmodium falciparum enoyl-ACP reductase, showing promise for the development of new antimalarials (Banerjee et al., 2011).

Drug Discovery and Development

The process of discovering and developing new drugs often involves exploring the biological activity of compounds like 3-(2-bromobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide. For example, the synthesis, characterization, and antimicrobial screening of benzofuran aryl ureas and carbamates demonstrate the potential of these compounds in developing new antimicrobial agents (Kumari et al., 2019).

Propriétés

IUPAC Name |

3-[(2-bromobenzoyl)amino]-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14BrFN2O3/c23-15-9-3-1-7-13(15)21(27)26-19-14-8-2-6-12-18(14)29-20(19)22(28)25-17-11-5-4-10-16(17)24/h1-12H,(H,25,28)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDAMTXNOWYGQPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=CC=C3F)NC(=O)C4=CC=CC=C4Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14BrFN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-bromobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2675013.png)

![4-(5,6-Dihydrofuro[2,3-d]pyrimidin-4-yl)piperazine-1-sulfonyl fluoride](/img/structure/B2675014.png)

![N-mesityl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2675017.png)

![2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}thio)-N-phenylacetamide](/img/structure/B2675020.png)

![5-cyclopropyl-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-1,2-oxazole-3-carboxamide](/img/structure/B2675024.png)

![N-(2-fluorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2675031.png)